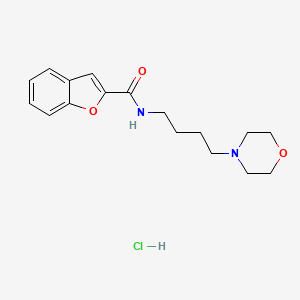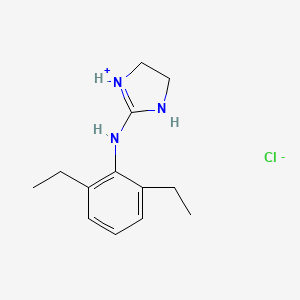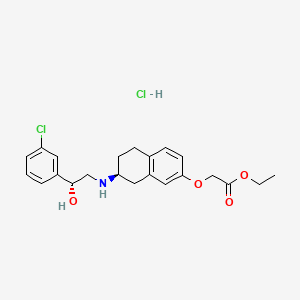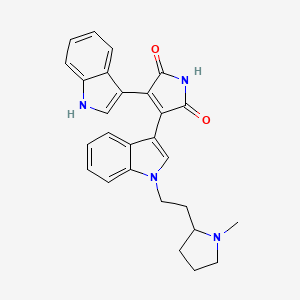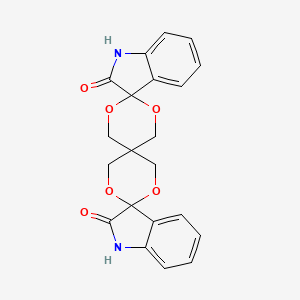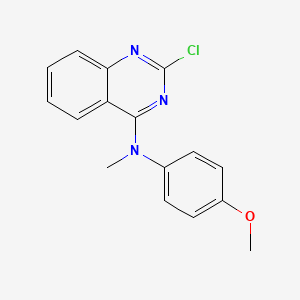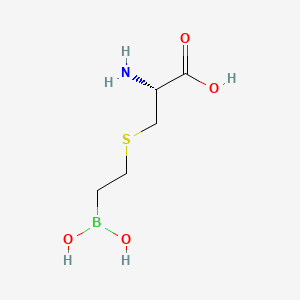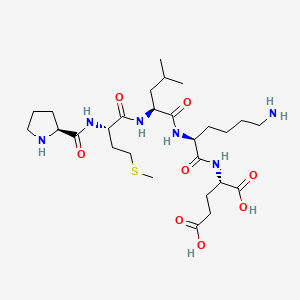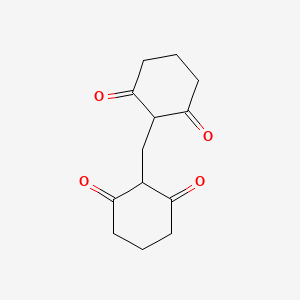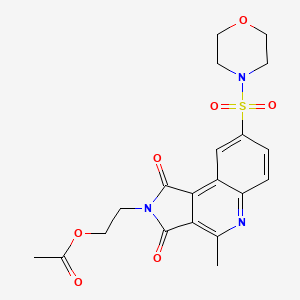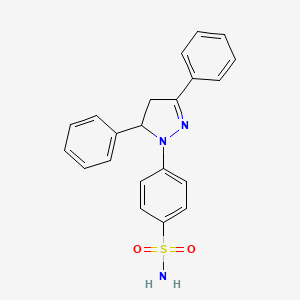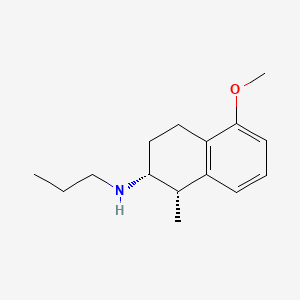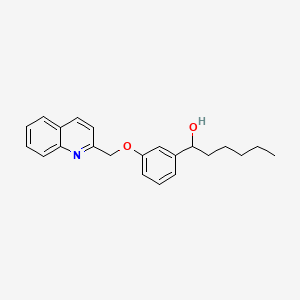
Rev 5901
描述
REV-5901 是一种以白三烯受体拮抗剂和 5-脂氧合酶抑制剂而闻名的化合物。 REV-5901 已显示出在体内抑制结肠癌生长的前景 .
作用机制
生化分析
Biochemical Properties
Rev 5901 plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, particularly lipoxygenases, which convert polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes . The inhibition of lipoxygenases by this compound is increasingly employed in the treatment of cancer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, cellular morphological changes resulting in a more differentiated phenotype, and cell growth inhibition . In the presence of chloroquine, an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been shown to be a competitive antagonist of peptidoleukotrienes, with a Ki value of 0.7 microM vs. [3H]leukotriene D4 ( [3H]-LTD4) binding to membranes from guinea pig lung . It induces caspase-dependent apoptosis and autophagy .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have significant effects on cellular function. A 48-hour treatment resulted in diminished cell viability
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study where tumors were induced in BALB/c mice, the animals were treated with potential inhibitors including this compound in a dosage of 30 mg/kg . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the lipoxygenase metabolic pathway. Lipoxygenases convert arachidonic acid into biologically active metabolites . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.
化学反应分析
REV-5901 会经历各种化学反应,包括:
氧化: REV-5901 可以被氧化形成不同的代谢物。
还原: 该化合物可以在特定条件下被还原,以产生不同的产物。
取代: REV-5901 可以进行取代反应,其中特定官能团被其他官能团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
REV-5901 已被广泛研究,用于其科学研究应用,包括:
化学: 用作研究白三烯受体和 5-脂氧合酶途径的工具。
生物学: 研究其在抑制癌细胞,特别是结肠癌生长的作用.
医学: 探索其在治疗哮喘和心肌梗死方面的潜力.
工业: 虽然在工业应用中不广泛使用,但 REV-5901 在制药开发中是一个有价值的研究化合物。
相似化合物的比较
REV-5901 与其他类似化合物进行比较,例如:
CarbZDNaph: 一种萘基类似物,对 5-脂氧合酶具有类似的抑制效果.
CarbZDChin: 一种喹啉基类似物,已显示出比 REV-5901 对恶性细胞生长更强的效果.
这些类似物突出了 REV-5901 在其特定分子结构以及其作为白三烯受体拮抗剂和 5-脂氧合酶抑制剂方面的独特性。
准备方法
REV-5901 的合成涉及多个步骤,包括使用特定试剂和反应条件。 虽然文献中没有 readily available 的详细合成路线,但已知该化合物可以通过一系列涉及萘和喹啉修饰的有机反应制备
属性
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOEMCOOZSCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906795 | |
| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101910-24-1 | |
| Record name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REV 5901 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REV-5901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


